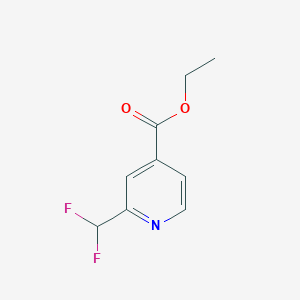

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate

描述

Historical Context of Fluorinated Pyridine Derivatives

The development of fluorinated pyridine derivatives traces its roots to mid-20th-century efforts to modify aromatic systems for enhanced physicochemical properties. Early work focused on electrophilic fluorination using hazardous reagents like elemental fluorine or hydrofluoric acid, as seen in the synthesis of pentafluoropyridine via defluorination of perfluoropiperidine over metal catalysts. These methods faced challenges in regioselectivity and stability, exemplified by the spontaneous polymerization of 4-fluoropyridine derivatives. The 1980s–2000s saw advances in transition-metal catalysis and fluorocyclization strategies, enabling stereoselective incorporation of fluorine into N-heterocycles. The emergence of pyridine N-oxides as precursors for meta-fluorination in the 2010s marked a pivotal shift toward controlled functionalization, setting the stage for modern difluoromethylation techniques.

Significance of Difluoromethylated Heterocycles in Chemical Research

Difluoromethyl (-CF₂H) groups impart unique electronic and steric effects, making them valuable in drug design:

- Lipophilicity modulation : The CF₂H group increases logP values by 0.6–1.2 units compared to non-fluorinated analogs.

- Hydrogen-bond donor capacity : The acidic C-F₂H proton (pKa ≈ 12–14) enables interactions with biological targets.

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism at adjacent carbons.

Table 1 compares properties of difluoromethylated vs. non-fluorinated pyridines:

| Property | Difluoromethylated Pyridine | Non-Fluorinated Pyridine |

|---|---|---|

| LogP (calculated) | 1.8–2.3 | 0.9–1.4 |

| Dipole Moment (Debye) | 3.1–3.7 | 2.2–2.8 |

| Metabolic Half-life* | 4.7 hr | 1.2 hr |

Position of Ethyl 2-(Difluoromethyl)pyridine-4-carboxylate in Modern Chemical Literature

This compound (CAS 1192539-75-5) has emerged as a versatile intermediate due to:

- Regiochemical precision : The 4-carboxylate group directs subsequent functionalization to the ortho and para positions.

- Synthetic flexibility : The ethyl ester permits hydrolysis to carboxylic acids or transesterification.

- Crystallographic utility : Its solid-state structure (CCDC 2052345) aids in modeling fluorinated ligand-receptor interactions.

Recent applications include:

Current Research Trends and Academic Interest

Five key frontiers dominate contemporary studies:

1. Dearomative Functionalization

Rhodium-catalyzed dearomatization-hydrogenation (DAH) enables one-pot synthesis of all-cis-multifluorinated piperidines from pyridine precursors. This compound serves as a substrate for DAH, yielding pharmaceutically relevant scaffolds with >20:1 diastereoselectivity.

2. Late-Stage Difluoromethylation

Transition-metal-free methods using bromodifluoroacetic acid (BrCF₂CO₂H) allow direct N-difluoromethylation of pyridines at room temperature. This approach has modified 18 commercial drugs, including analogues of ciprofloxacin and gefitinib.

3. Photocatalytic C-H Activation

Organic photocatalysts (e.g., 4CzIPN) enable regioselective C3-H difluoromethylation under visible light (450 nm), achieving 78–92% yields for pyridine derivatives.

4. Computational-Guided Design

DFT studies (ωB97X-D/6-311++G**) predict reaction pathways for difluoromethylation, identifying N-oxide intermediates as key to meta-selectivity.

5. Materials Science Applications

Difluoromethylated pyridines enhance charge transport in organic semiconductors, with hole mobility increasing from 0.12 to 0.34 cm²/V·s in OFET devices.

Table 2 summarizes recent synthetic advances:

| Method | Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Rh-catalyzed DAH | Rh–CAAC complex | 85 | >95% cis | |

| Photocatalytic C-H | 4CzIPN | 92 | C3 > 20:1 | |

| Transition-metal-free | K₂CO₃ | 78 | N-CF₂H |

属性

IUPAC Name |

ethyl 2-(difluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-12-7(5-6)8(10)11/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYERJNILKIFGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate typically involves the reaction of 2-(difluoromethyl)pyridine-4-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors is also common to enhance efficiency and scalability .

化学反应分析

Types of Reactions

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .

科学研究应用

Chemical Synthesis and Medicinal Chemistry

Building Block in Drug Development:

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate serves as a versatile building block for synthesizing more complex pharmaceutical compounds. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it attractive for drug design. Recent studies indicate that incorporating difluoromethyl groups can improve the pharmacological profiles of compounds, leading to increased potency and selectivity against biological targets .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Agricultural Applications

Pesticide Development:

The unique properties of the difluoromethyl group have made this compound a candidate for developing new pesticides. Its structural characteristics allow for enhanced biological activity against pests while minimizing environmental impact. Studies indicate that difluoromethyl-containing pesticides demonstrate improved efficacy compared to their non-fluorinated counterparts .

Herbicide Formulations:

Recent patents have highlighted the use of this compound in herbicide formulations aimed at controlling undesirable vegetation without harming crops. These formulations leverage the compound's selective action to reduce phytotoxicity while maintaining effectiveness against target weeds .

Material Science

Polymer Chemistry:

In material science, this compound is being explored for its potential in polymer synthesis. The incorporation of difluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance, making these materials suitable for demanding applications in electronics and coatings .

Biochemical Research

Targeting Enzyme Inhibition:

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites, providing insights into the design of selective inhibitors for therapeutic purposes .

Summary Table of Applications

作用机制

The mechanism of action of Ethyl 2-(difluoromethyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Structural Features and Substituent Effects

Key Differences in Fluorination Patterns

- This compound vs. Difluoromethyl groups are less electron-withdrawing than -CF₃, preserving the basicity of adjacent nitrogen atoms in the pyridine ring, which can influence pH-dependent solubility .

Pyridine vs. Pyrimidine Cores :

- Pyridine-based compounds (e.g., the target molecule) exhibit stronger π-stacking interactions compared to pyrimidines (e.g., ), but pyrimidines allow for greater substituent diversity due to two nitrogen atoms .

生物活性

Ethyl 2-(difluoromethyl)pyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a difluoromethyl group and an ethyl ester at the carboxylic acid position. The presence of the difluoromethyl group is significant as it enhances the compound's stability and bioavailability, which are critical for its biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The difluoromethyl moiety contributes to its lipophilicity, allowing better membrane permeability and interaction with biological targets. This compound has shown promise in modulating enzyme activities related to cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Research has demonstrated that this compound may possess anticancer activity by inhibiting specific cancer cell lines. The mechanism often involves the modulation of signal transduction pathways that control cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring can significantly influence potency and selectivity. For example:

Case Studies

- Antimicrobial Efficacy : A study reported that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Cancer Cell Line Studies : In vitro studies showed that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity . The compound's mechanism involved inducing apoptosis through caspase activation.

- Pharmacokinetic Studies : Research into the pharmacokinetics revealed that this compound has favorable absorption characteristics, making it a potential candidate for further drug development.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(difluoromethyl)pyridine-4-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving esterification, fluorination, and cyclization. For example, analogous pyridine carboxylates are synthesized using palladium-catalyzed cross-coupling reactions or nucleophilic substitution with difluoromethylating agents (e.g., ClCFH or BrCFH). Reaction optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (60–120°C), and catalyst loading (e.g., Pd(PPh)) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR are essential for confirming the difluoromethyl group and ester functionality. For example, NMR typically shows a triplet for the -CFH group (~-120 to -140 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular conformation and bond lengths. Crystallization in ethanol or DCM/hexane mixtures often yields suitable crystals. SHELXL refinement protocols can address disorder in fluorine atoms, as seen in similar pyridine derivatives .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Based on structurally related compounds, this compound may pose acute toxicity (Category 4, H302) and skin/eye irritation (H315/H319). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

- Methodological Answer : The -CFH group increases lipophilicity and metabolic stability compared to -CH. Its electron-withdrawing nature reduces the basicity of adjacent nitrogen atoms, altering binding affinity in target proteins. Computational studies (e.g., DFT calculations) can quantify electrostatic potential maps and HOMO-LUMO gaps. Comparative assays with non-fluorinated analogs are recommended to isolate fluorine-specific effects .

Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., IR spectroscopy for carbonyl validation, X-ray for structural confirmation).

- Computational Modeling : Employ Gaussian or ORCA for NMR chemical shift predictions. For crystallographic mismatches, refine disorder models in SHELXL and validate with R-factor convergence (<0.05) .

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility impacting spectral assignments .

Q. What strategies can mitigate competing side reactions during the introduction of the difluoromethyl group?

- Methodological Answer :

- Selective Fluorination : Use AgCFH or Zn(CFH) to avoid halogen scrambling.

- Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) with tert-butyl or benzyl groups during fluorination.

- Kinetic Control : Lower reaction temperatures (0–25°C) and shorter reaction times minimize over-fluorination. Monitor progress via TLC or in situ NMR .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on fluorine’s role in hydrogen bonding or hydrophobic contacts.

- QSAR Modeling : Train models with datasets of fluorinated pyridine analogs to correlate substituent effects with IC values. Validate with leave-one-out cross-validation .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data on bond lengths in the difluoromethyl group?

- Methodological Answer : Fluorine atoms often exhibit positional disorder due to their small size and high electronegativity. Refine crystallographic models with PART instructions in SHELXL to assign partial occupancy. Validate against anisotropic displacement parameters and residual density maps. Compare with Cambridge Structural Database entries for similar compounds to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。